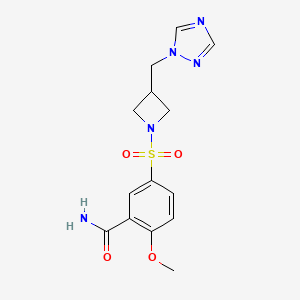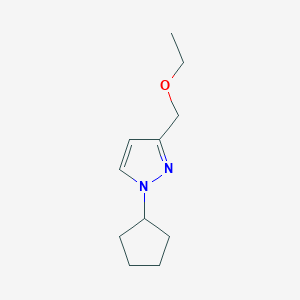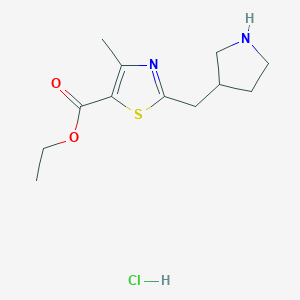
2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile (CCTN) is a synthetic organic compound that is used in a variety of scientific research applications. It is a member of the nitrile family, which are compounds composed of a cyano group attached to a carbon atom. CCTN has a wide range of properties that make it an ideal compound for use in research.
Aplicaciones Científicas De Investigación
Lewis Acid Properties and Complex Formation
- The compound has been explored for its Lewis acid properties. In a study by Jacobsen et al. (1999), various nitrile complexes were prepared, highlighting the potential of such compounds in the formation of donor-acceptor complexes (Jacobsen et al., 1999).
Synthesis of Novel Compounds
- Zhang, Tomizawa, and Casida (2004) synthesized novel compounds using alpha-nitro ketone intermediates, suggesting the use of similar chemical structures in the synthesis of new chemical entities (Zhang, Tomizawa & Casida, 2004).
Electrochemical Sensing Applications
- A study by Shabani‐Nooshabadi et al. (2016) utilized a graphene oxide/NiO nanoparticle composite for the selective sensing of chlorophenol, indicating the potential of related compounds in sensor technology (Shabani‐Nooshabadi, Roostaee & Tahernejad-Javazmi, 2016).
Photocatalytic Applications
- The photocatalytic removal of chlorophenol using ZnO powder, as researched by Gaya et al. (2010), suggests potential applications in environmental remediation and water treatment (Gaya, Abdullah, Hussein & Zainal, 2010).
Synthesis of Derivatives in Micellar Media
- Heravi and Soufi (2015) reported the synthesis of new derivatives in Triton X-100 aqueous micellar media, indicating the utility of such compounds in organic synthesis and possibly in pharmaceuticals (Heravi & Soufi, 2015).
Structural Analysis and Characterization
- Pink, Britton, Noland, and Pinnow (2000) conducted a structural analysis of similar compounds, which can be crucial for understanding the chemical behavior and potential applications in materials science (Pink, Britton, Noland & Pinnow, 2000).
Propiedades
IUPAC Name |
2-chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2F3N2/c14-10-4-2-1-3-7(10)11-5-9(13(16,17)18)8(6-19)12(15)20-11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORFZVWFIOVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-N-(1-cyanocyclopentyl)-2-cyclopropyl-4-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2961808.png)
![Ethyl 4-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate](/img/structure/B2961810.png)
![N-{[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl}prop-2-enamide](/img/structure/B2961811.png)






![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961824.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2961825.png)
![1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2961826.png)
